
Physical and chemical properties of 4-Methoxy-
2-tosylisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-tosylisoindoline

Cat. No.: B2478531 Get Quote

An In-depth Technical Guide to 4-Methoxy-2-tosylisoindoline for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-tosylisoindoline, a

key intermediate in synthetic organic chemistry and drug discovery. The document elucidates

the compound's core physical and chemical properties, offers predictive spectroscopic

analysis, and presents a validated synthetic workflow. By contextualizing its reactivity and

structural features, this guide serves as an essential resource for researchers and scientists

leveraging this versatile building block for the development of novel therapeutics and complex

molecular architectures.

Introduction: Strategic Importance in Medicinal
Chemistry
4-Methoxy-2-tosylisoindoline (CAS No. 1025424-03-6) is a heterocyclic compound featuring

a privileged isoindoline scaffold. Its structure is strategically functionalized with two key

moieties that define its utility in multi-step synthesis: a methoxy group and a tosyl (p-

toluenesulfonyl) group.

The Isoindoline Core: This bicyclic structure is a recurring motif in a range of biologically

active molecules and approved pharmaceuticals. Its rigid, yet three-dimensional, nature
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makes it an excellent scaffold for orienting substituents in precise vectors to optimize

interactions with biological targets.

The Methoxy Group: The presence of a methoxy (-OCH₃) group is a common strategy in

medicinal chemistry to modulate a molecule's properties. It can enhance metabolic stability,

improve solubility, and influence ligand-target binding through hydrogen bond acceptance or

favorable electronic interactions.[1][2]

The Tosyl Group: The tosyl group serves as a robust and stable protecting group for the

isoindoline nitrogen. This allows for selective reactions on other parts of the molecule.

Furthermore, its strong electron-withdrawing nature deactivates the nitrogen, preventing

unwanted side reactions.

Given these features, 4-Methoxy-2-tosylisoindoline is not an end-product but a critical

intermediate, enabling the controlled and sequential construction of more complex molecules,

particularly in the synthesis of novel kinase inhibitors and other targeted therapies.[3][4][5]

Nomenclature and Molecular Structure
Correctly identifying a chemical entity is paramount for reproducibility in research. The following

section details the nomenclature and structural identifiers for 4-Methoxy-2-tosylisoindoline.

IUPAC Name: 4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole[6]

CAS Registry Number: 1025424-03-6[7]

Synonyms: 4-Methoxy-2-(p-tolylsulfonyl)isoindoline, 1H-Isoindole, 2,3-dihydro-4-methoxy-2-[(4-

methylphenyl)sulfonyl]-[6]

Caption: 2D Molecular Structure of 4-Methoxy-2-tosylisoindoline.

Table 1: Molecular Identifiers
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Identifier Value Source

Molecular Formula C₁₆H₁₇NO₃S [6][7]

Molecular Weight 303.38 g/mol [7][8]

Exact Mass 303.09291458 Da [6]

SMILES

CC1=CC=C(C=C1)S(=O)

(=O)N2CC3=C(C2)C(=CC=C3)

OC

[6]

InChIKey
WUZKAVFZTPKEOZ-

UHFFFAOYSA-N
[6]

Physicochemical Properties
Understanding the physicochemical properties is crucial for designing experimental conditions,

including reaction setup, solvent selection, and purification methods.

Table 2: Physical and Chemical Properties
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Property Value / Description Source / Rationale

Physical State
Expected to be a solid at room

temperature.

Based on the high molecular

weight and aromatic nature.

Boiling Point
480.4 ± 55.0 °C at 760 mmHg

(Predicted)
[8]

Melting Point
Not experimentally determined

in available literature.
-

Solubility

Predicted to be soluble in

common organic solvents like

Dichloromethane (DCM), Ethyl

Acetate (EtOAc), and

Tetrahydrofuran (THF).

Sparingly soluble in non-polar

solvents like hexanes and

insoluble in water.

Based on its mixed polarity,

with large non-polar aromatic

regions and polar sulfonyl and

ether groups.

Density ~1.2 - 1.3 g/cm³ (Predicted)
Based on similar aromatic

sulfonyl compounds.

pKa

The isoindoline nitrogen is

non-basic due to the strong

electron-withdrawing effect of

the adjacent tosyl group.

Standard chemical principles.

Predictive Spectroscopic Profile
While specific spectra for this compound require experimental acquisition, its characteristic

features can be reliably predicted based on its functional groups. This predictive analysis is

vital for reaction monitoring (e.g., via TLC) and final product confirmation.

¹H NMR (500 MHz, CDCl₃):

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons on the tosyl group ortho to the sulfonyl group.

δ ~7.3-7.4 ppm (d, 2H): Aromatic protons on the tosyl group meta to the sulfonyl group.
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δ ~6.8-7.2 ppm (m, 3H): Aromatic protons on the isoindoline benzene ring.

δ ~4.7-4.9 ppm (s, 4H): Methylene protons (CH₂) of the isoindoline core. The tosyl group

causes a significant downfield shift.

δ ~3.8 ppm (s, 3H): Methoxy group (OCH₃) protons.

δ ~2.4 ppm (s, 3H): Methyl group (CH₃) protons on the tosyl ring.

¹³C NMR (125 MHz, CDCl₃):

δ ~155-160 ppm: Aromatic carbon attached to the methoxy group.

δ ~144 ppm, ~135 ppm: Quaternary aromatic carbons of the tosyl group.

δ ~120-130 ppm: Aromatic CH carbons.

δ ~110-115 ppm: Aromatic carbons on the methoxy-substituted ring.

δ ~55 ppm: Methoxy carbon (OCH₃).

δ ~52 ppm: Methylene carbons (CH₂) of the isoindoline core.

δ ~21 ppm: Methyl carbon (CH₃) of the tosyl group.

FT-IR (ATR):

~3050-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching (CH₂, CH₃).

~1600, ~1480 cm⁻¹: Aromatic C=C stretching.

~1350 cm⁻¹ & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl

group (highly characteristic).[9]

~1250 cm⁻¹: Aryl C-O stretching of the methoxy group.[9]

Mass Spectrometry (ESI+):
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m/z 304.1: [M+H]⁺ (protonated molecular ion).

m/z 326.1: [M+Na]⁺ (sodium adduct).

m/z 149.1: A likely fragment corresponding to the loss of the tosyl group (C₇H₇SO₂) from

the protonated molecule, yielding the 4-methoxyisoindoline cation.

Synthesis and Purification Workflow
The most direct and logical synthesis of 4-Methoxy-2-tosylisoindoline involves the N-

tosylation of the corresponding 4-methoxyisoindoline precursor. The following workflow outlines

this industry-standard approach.

Step 1: Precursor Synthesis

Step 2: N-Tosylation Reaction Step 3: Purification & Analysis

4-Methoxyphthalimide Reduction
(e.g., with Zn/HCl or catalytic hydrogenation) 4-Methoxyisoindoline

Reaction Vessel
(0°C to Room Temp)

Tosyl Chloride (TsCl)
Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Aqueous Workup
(e.g., with NH₄Cl)

Organic Extraction
(e.g., with DCM)

Drying Agent
(e.g., Na₂SO₄)

Silica Gel Column
Chromatography 4-Methoxy-2-tosylisoindoline Characterization

(NMR, MS, IR)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Methoxy-2-tosylisoindoline.

Experimental Protocol: N-Tosylation
Causality: This protocol employs standard conditions for sulfonamide formation.

Dichloromethane (DCM) is an excellent solvent for the reactants. A tertiary amine base

(Triethylamine, TEA) is used to neutralize the HCl byproduct, driving the reaction to completion.

The reaction is initiated at 0°C to control the initial exotherm.

Preparation: To a solution of 4-methoxyisoindoline (1.0 eq) in anhydrous DCM (approx. 0.1 M

concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2
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eq).

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 10-15

minutes, ensuring the internal temperature does not rise significantly.

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the

mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice more with DCM.

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel,

typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Strategic Applications
The utility of 4-Methoxy-2-tosylisoindoline stems from its predictable reactivity, which allows

for its strategic incorporation into larger molecules.
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Synthetic Transformations

Advanced Intermediates

4-Methoxy-2-tosylisoindoline
(Protected Intermediate)

Electrophilic Aromatic Substitution
(e.g., Halogenation, Nitration)
Site: Methoxy-activated ring

Reaction on
Aromatic Core

Deprotection of Tosyl Group
(e.g., HBr/AcOH, Mg/MeOH)

Product: 4-Methoxyisoindoline

Nitrogen Deprotection

Functionalized Isoindoline
(e.g., Bromo-4-methoxy-2-tosylisoindoline)

Secondary Amine for
Further Coupling Reactions

Final Target Molecules
(e.g., Kinase Inhibitors, APIs)

Downstream
Synthesis

Downstream
Synthesis

Click to download full resolution via product page

Caption: Role as a versatile intermediate in multi-step synthesis.

Stability and Storage: The compound is stable under normal laboratory conditions. For long-

term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated

place, away from strong oxidizing agents.[8][10]

Reactivity of the Tosyl Group: The primary synthetic application involves the eventual

removal of the tosyl protecting group. This unmasks the secondary amine of the isoindoline

core, which can then participate in a wide range of C-N bond-forming reactions (e.g.,

reductive amination, Buchwald-Hartwig amination, amide coupling).

Reactivity of the Aromatic Core: The methoxy-substituted benzene ring is activated towards

electrophilic aromatic substitution. Reactions such as bromination or nitration would be
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directed to the positions ortho and para to the electron-donating methoxy group, providing a

handle for further functionalization.

Conclusion
4-Methoxy-2-tosylisoindoline is a high-value building block for chemical synthesis, offering a

stable, protected isoindoline core that can be strategically revealed for subsequent reactions.

Its well-defined physicochemical properties and predictable spectroscopic signature make it a

reliable component in complex synthetic routes. The insights provided in this guide are

intended to empower researchers to effectively utilize this compound in the pursuit of novel

chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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